molecular formula C12H22N2O B2984050 N-(1-Butan-2-ylpiperidin-4-yl)prop-2-enamide CAS No. 2361638-42-6

N-(1-Butan-2-ylpiperidin-4-yl)prop-2-enamide

Cat. No.: B2984050
CAS No.: 2361638-42-6
M. Wt: 210.321
InChI Key: NIDQSIRMWGZTOS-UHFFFAOYSA-N
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Description

N-(1-Butan-2-ylpiperidin-4-yl)prop-2-enamide is a chemical compound with the molecular formula C12H22N2O and a molecular weight of 210.321. This compound is characterized by its piperidine ring, which is substituted with a butan-2-yl group and a prop-2-enamide group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of N-(1-Butan-2-ylpiperidin-4-yl)prop-2-enamide typically involves the reaction of 1-butan-2-ylpiperidine with prop-2-enoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or chromatography.

In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for the efficient and consistent production of large quantities of the compound.

Chemical Reactions Analysis

N-(1-Butan-2-ylpiperidin-4-yl)prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the prop-2-enamide group can be replaced by other nucleophiles such as halides or alkoxides.

    Addition: The double bond in the prop-2-enamide group can participate in addition reactions with reagents like hydrogen bromide or hydrogen chloride, forming the corresponding haloalkanes.

Scientific Research Applications

N-(1-Butan-2-ylpiperidin-4-yl)prop-2-enamide is utilized in various scientific research fields, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the development of new drugs or as a pharmacological tool.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-(1-Butan-2-ylpiperidin-4-yl)prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of its use.

Comparison with Similar Compounds

N-(1-Butan-2-ylpiperidin-4-yl)prop-2-enamide can be compared to other similar compounds, such as:

    N-(1-Butylpiperidin-4-yl)prop-2-enamide: This compound has a butyl group instead of a butan-2-yl group, which may result in different chemical and biological properties.

    N-(1-Butan-2-ylpiperidin-4-yl)prop-2-ynamide: This compound has a prop-2-ynamide group instead of a prop-2-enamide group, which may affect its reactivity and applications.

    N-(1-Butan-2-ylpiperidin-4-yl)but-2-enamide:

This compound stands out due to its unique combination of substituents, which confer specific chemical and biological properties that make it valuable for various research applications.

Properties

IUPAC Name

N-(1-butan-2-ylpiperidin-4-yl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O/c1-4-10(3)14-8-6-11(7-9-14)13-12(15)5-2/h5,10-11H,2,4,6-9H2,1,3H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIDQSIRMWGZTOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N1CCC(CC1)NC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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